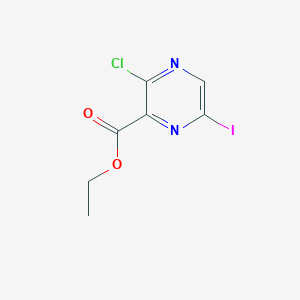
1-Chloro-4,5-dihydroxy-7-methoxy-2-methylanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4,5-dihydroxy-7-methoxy-2-methylanthracene-9,10-dione is a chemical compound belonging to the anthraquinone family. Anthraquinones are known for their diverse biological activities and are commonly found in various natural sources, including plants and fungi. This particular compound is characterized by its unique structure, which includes a chlorine atom, hydroxyl groups, a methoxy group, and a methyl group attached to the anthracene-9,10-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4,5-dihydroxy-7-methoxy-2-methylanthracene-9,10-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the chlorination of 4,5-dihydroxy-7-methoxy-2-methylanthracene-9,10-dione using thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4,5-dihydroxy-7-methoxy-2-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to form hydroquinones.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as ammonia or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted anthraquinone derivatives with various functional groups.
Scientific Research Applications
1-Chloro-4,5-dihydroxy-7-methoxy-2-methylanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other anthraquinone derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1-Chloro-4,5-dihydroxy-7-methoxy-2-methylanthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit specific enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer activities. The presence of hydroxyl and methoxy groups enhances its ability to form hydrogen bonds with biological molecules, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dihydroxy-2-methoxy-7-methylanthracene-9,10-dione
- 1,5-Dihydroxy-2-methylanthracene-9,10-dione
- 9,10-Anthraquinone
Uniqueness
1-Chloro-4,5-dihydroxy-7-methoxy-2-methylanthracene-9,10-dione is unique due to the presence of a chlorine atom, which imparts distinct chemical reactivity and biological activity compared to other anthraquinone derivatives. The combination of hydroxyl, methoxy, and methyl groups further enhances its versatility in various chemical reactions and applications.
Properties
CAS No. |
61539-60-4 |
|---|---|
Molecular Formula |
C16H11ClO5 |
Molecular Weight |
318.71 g/mol |
IUPAC Name |
1-chloro-4,5-dihydroxy-7-methoxy-2-methylanthracene-9,10-dione |
InChI |
InChI=1S/C16H11ClO5/c1-6-3-9(18)12-13(14(6)17)15(20)8-4-7(22-2)5-10(19)11(8)16(12)21/h3-5,18-19H,1-2H3 |
InChI Key |
SVLBZUCAPZJAKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1Cl)C(=O)C3=C(C2=O)C(=CC(=C3)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[(2E,5Z)-5-(5-chloro-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B13132918.png)
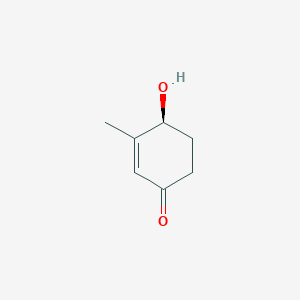

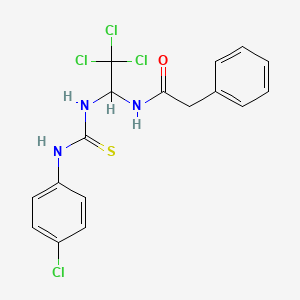
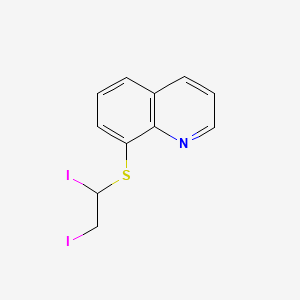
![Benzo[b][1,10]phenanthrolin-7-amine](/img/structure/B13132936.png)
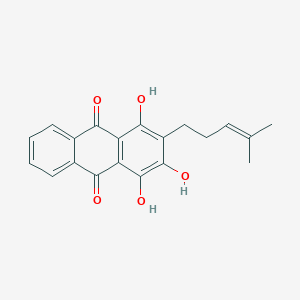

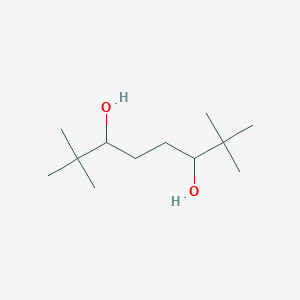
![tert-Butyl 2-methyl-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B13132951.png)


